2'-Deoxyuridine 5'-monophosphate disodium

Enzyme kinetics Substrate specificity Thymidylate synthase

Thymidylate synthase (TS) kinetic studies demand a reference substrate with validated binding fidelity. Generic or free-acid dUMP sources compromise reproducibility through variable solubility and unrecognized inhibitory impurities. • ≥98% HPLC purity eliminates confounding inhibitory artifacts in TS inhibition assays. • ≥50 mg/mL aqueous solubility (disodium salt) enables concentrated stock preparation without organic co-solvents. • Lyophilized stability: 36 months at -20°C for longitudinal study reliability. • 11-fold higher Km of 2′-fluoro analog dUflMP confirms dUMP's superior TS binding affinity as the benchmark substrate.

Molecular Formula C9H13N2Na2O8P
Molecular Weight 354.16 g/mol
Cat. No. B14887929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyuridine 5'-monophosphate disodium
Molecular FormulaC9H13N2Na2O8P
Molecular Weight354.16 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+]
InChIInChI=1S/C9H15N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h5-6,8,12H,1-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2
InChIKeyCDAUTPNXCDHNON-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dUMP Disodium Salt: Thymidylate Synthase Reference Substrate


2′-Deoxyuridine 5′-monophosphate disodium salt (dUMP⋅2Na, CAS 42155-08-8) is the disodium salt form of the deoxynucleotide dUMP, a central intermediate in the de novo pyrimidine biosynthesis pathway. It serves as the native substrate for thymidylate synthase (TS, EC 2.1.1.45), which catalyzes its reductive methylation to deoxythymidine monophosphate (dTMP), a requisite precursor for DNA synthesis [1]. dUMP is ubiquitously employed as the reference substrate in enzymatic, mechanistic, and inhibitor studies of TS and in the evaluation of dUMP analogs for potential chemotherapeutic applications [2]. Its disodium salt formulation is specifically engineered to enhance aqueous solubility and stability, rendering it optimal for reproducible in vitro enzymatic assays and cell-based experiments .

Native thymidylate synthase (TS) substrate
Disodium salt for aqueous assay compatibility
Reported high solubility supports stock preparation

dUMP Disodium Salt: Why Analogs Are Not Equivalent


Generic substitution with alternative dUMP sources or closely related nucleotide analogs is not scientifically valid due to quantifiable differences in substrate specificity, inhibitory profiles, and physicochemical properties. For instance, the 2′-fluoro analog dUflMP exhibits an 11-fold higher Km for thymidylate synthase compared to dUMP, demonstrating that even minor structural modifications profoundly alter enzyme recognition [1]. Similarly, the 5-substituted analogs 5-ethyl-dUMP and 5-propyl-dUMP act as competitive inhibitors rather than substrates [2], while the free acid form of dUMP possesses markedly lower aqueous solubility than the disodium salt, which can reach 50 mg/mL in water [3]. These data underscore that dUMP⋅2Na is not a fungible commodity but a specific chemical entity with distinct performance characteristics essential for reproducible research outcomes.

2′-Fluoro-dUMP analog
Higher Km may shift kinetic parameters, limiting direct substitution.
5-Alkyl-dUMP analogs
May act as competitive inhibitors, not substrates, confounding TS assays.
Free acid dUMP
Lower aqueous solubility may restrict stock concentration and assay consistency.

dUMP Disodium Salt: Quantitative Differentiation


Substrate Specificity: dUMP vs. 2′-Fluoro Analog

2′-Deoxyuridine 5′-monophosphate disodium salt (dUMP) is the native substrate for thymidylate synthase (TS). In direct comparison, the 2′-fluoro analog, 2′-deoxy-2′-fluorouridine-5′-phosphate (dUflMP), exhibits an 11-fold higher Michaelis constant (Km) for Escherichia coli TS, while the maximal velocity (Vmax) remains unchanged. This indicates that dUMP possesses a significantly higher binding affinity and catalytic efficiency as a substrate [1].

Substrate specificity
Head-to-head
dUMPbaseline Km
dUflMP11× higher Km
Reported higher binding affinity supports reference substrate selection.
E. coli TS, in vitro assay
Enzyme kinetics Substrate specificity Thymidylate synthase

Substrate vs. Inhibitor: dUMP and 5-Substituted Analogs

While dUMP acts as the productive substrate for thymidylate synthase, its 5-substituted analogs, such as 5-ethyl-dUMP and 5-propyl-dUMP, are competitive inhibitors of the enzyme from L1210, Ehrlich ascites carcinoma, and HeLa cells [1]. 5-Ethyl-dUMP is a more potent inhibitor than 5-propyl-dUMP. Both analogs exhibit cooperative binding to mouse tumor enzymes, a behavior not observed with the natural substrate dUMP [1]. The parent nucleotide dTMP is also a stronger inhibitor than these alkyl homologs [1].

Enzymatic function
Class-level
dUMPproductively converted to dTMP
5-ethyl/propyl-dUMPcompetitive inhibitors (Ki N/A)
Non-inhibitory substrate may support inhibitor screening calibration.
Mammalian tumor cell TS
Enzyme inhibition Cancer research dUMP analogs

Binding Affinity: dUMP vs. dCMP in Mutant TS

In a study of the thymidylate synthase mutant N229D, which converts the enzyme to a deoxycytidylate methylase, the Michaelis constant (Km) for dCMP was found to be approximately 3-fold higher than that for the native substrate dUMP. Despite this, the kcat for dCMP methylation was 120-fold higher than that for dUMP methylation in this specific mutant context [1].

Mutant TS affinity
Cross-study
higher Km for dCMP vs dUMP
Reported higher affinity for native substrate in mutant enzyme context.
E. coli N229D mutant
Enzyme kinetics Substrate selectivity Thymidylate synthase

Aqueous Solubility: dUMP Disodium vs. Free Acid

The disodium salt formulation of 2′-Deoxyuridine 5′-monophosphate (dUMP⋅2Na) exhibits significantly enhanced aqueous solubility compared to the free acid form. Vendor technical data confirm that the disodium salt is soluble in water up to 50 mg/mL, forming a clear, colorless solution [1]. Another vendor reports solubility at 233.33 mg/mL in water with ultrasonication . In contrast, the free acid form (2'-deoxyuridine 5'-monophosphate, free acid) has a reported water solubility of only 7.97 mg/mL (ALOGPS) [2].

Aqueous solubility
Head-to-head
≥6.3× higher solubility disodium salt vs free acid
Reported higher solubility may support aqueous stock preparation.
Water, room temperature; free acid calculated
Solubility Formulation Biochemical assays

Purity and Stability: dUMP Disodium Salt

Commercial preparations of 2′-Deoxyuridine 5′-monophosphate disodium salt are routinely available at high purity levels of ≥98% to >99% as determined by HPLC . This level of purity is critical for minimizing batch-to-batch variability in quantitative assays. Furthermore, the lyophilized powder is reported to be stable for up to 36 months when stored desiccated at -20°C [1], and for 12 months under recommended storage conditions . In solution, stability is maintained for 1-3 months at -20°C, with recommendations to aliquot and avoid repeated freeze-thaw cycles .

Quality attributes
Supporting evidence
Purity ≥98% by HPLC; lyophilized stability 36 months at −20°C
Reported purity and stability data may support assay reproducibility.
Desiccated storage recommended
Purity Stability Quality control

dUMP Disodium Salt: Research and Industrial Applications


TS Enzymatic Assays and Inhibitor Screening

2′-Deoxyuridine 5′-monophosphate disodium salt serves as the native and optimal substrate for thymidylate synthase (TS) in in vitro enzymatic assays. Its high aqueous solubility (≥50 mg/mL) allows for the preparation of concentrated stock solutions, enabling precise control over substrate concentration in kinetic studies [1]. As the reference substrate, dUMP is essential for determining kinetic parameters (e.g., Km, Vmax) of wild-type and mutant TS enzymes and for calculating inhibition constants (Ki) of potential chemotherapeutic agents. The quantified 11-fold higher Km of the analog dUflMP underscores dUMP's superior binding affinity and its indispensability as the benchmark for accurate kinetic measurements [2].

Nucleotide Metabolism and DNA Synthesis Pathway Analysis

As the immediate precursor to thymidine monophosphate (dTMP) in the de novo pyrimidine biosynthesis pathway, 2′-Deoxyuridine 5′-monophosphate disodium salt is a critical tool for studying DNA synthesis and repair mechanisms. The disodium salt's enhanced stability in lyophilized form (36 months at -20°C) ensures long-term reliability for longitudinal studies [3]. Its use in radiolabeled form (e.g., [5-3H]-dUMP) facilitates tracing of DNA replication and repair pathways, providing quantitative insights into cellular nucleotide pools and metabolic flux [4].

Development of dUMP Analog Chemotherapeutics

2′-Deoxyuridine 5′-monophosphate disodium salt is the established reference compound for evaluating the mechanism of action and potency of dUMP analogs designed as anticancer agents. Since many analogs, such as 5-ethyl-dUMP and 5-propyl-dUMP, function as competitive inhibitors of TS [5], dUMP is used to characterize their inhibitory profiles, determine their binding cooperativity, and assess their potential as therapeutics targeting rapidly dividing cancer cells. The availability of high-purity (≥98%) dUMP ensures that observed inhibitory effects are attributable to the test compound and not to impurities in the reference substrate .

Cell Cycle and Apoptosis Research

Manipulation of dUMP levels in cell culture models can directly influence DNA synthesis rates, making 2′-Deoxyuridine 5′-monophosphate disodium salt a valuable tool in cell cycle regulation and apoptosis studies. The high aqueous solubility of the disodium salt (up to 233.33 mg/mL with sonication) facilitates its delivery to cells in culture without the confounding effects of organic solvents . Researchers can use dUMP to perturb nucleotide pools and subsequently analyze cell cycle arrest, DNA damage responses, and the induction of programmed cell death pathways.

Application
Selection Property
Validation Focus
TS enzymatic assays and inhibitor screening
Native reference substrate for TS kinetics
Kinetic parameter determination (Km, Vmax, Ki)
Nucleotide metabolism and DNA synthesis studies
Stable, soluble dUMP source for pathway tracing
DNA replication and repair pathway flux analysis
dUMP analog inhibitor profiling in cancer research
Non-inhibitory reference substrate for inhibitor characterization
Inhibitory profile and binding cooperativity assessment
Cell cycle and apoptosis research
Aqueous solubility for cell culture delivery
DNA synthesis perturbation and cell cycle arrest analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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